molecular formula C26H16Br2O4 B11706352 4'-[(2-Bromobenzoyl)oxy][1,1'-biphenyl]-4-yl 2-bromobenzoate

4'-[(2-Bromobenzoyl)oxy][1,1'-biphenyl]-4-yl 2-bromobenzoate

Cat. No.: B11706352
M. Wt: 552.2 g/mol
InChI Key: YYKZELPVBRQEOF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4’-[(2-Bromobenzoyl)oxy][1,1’-biphenyl]-4-yl 2-bromobenzoate typically involves the esterification of 4-hydroxybiphenyl with 2-bromobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis and purification would apply, with potential scaling up of the reaction conditions and optimization of yields.

Chemical Reactions Analysis

4’-[(2-Bromobenzoyl)oxy][1,1’-biphenyl]-4-yl 2-bromobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium iodide in acetone (Finkelstein reaction) or potassium tert-butoxide in tert-butanol.

    Reduction Reactions: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the carbonyl groups would yield the corresponding alcohols, while substitution of the bromine atoms would result in the formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studies on molecular recognition and binding.

    Medicine: The compound could be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities, although specific studies would be required to confirm these effects.

    Industry: It may find use in the development of specialty chemicals and advanced materials with specific properties, such as high thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism by which 4’-[(2-Bromobenzoyl)oxy][1,1’-biphenyl]-4-yl 2-bromobenzoate exerts its effects would depend on its specific interactions with molecular targets. For example, if the compound were to exhibit biological activity, it might do so by binding to specific proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar compounds to 4’-[(2-Bromobenzoyl)oxy][1,1’-biphenyl]-4-yl 2-bromobenzoate include other biphenyl derivatives with bromine and benzoyl groups, such as:

These compounds share structural similarities but may differ in the positioning of the bromine and benzoyl groups, leading to variations in their chemical and physical properties

Properties

Molecular Formula

C26H16Br2O4

Molecular Weight

552.2 g/mol

IUPAC Name

[4-[4-(2-bromobenzoyl)oxyphenyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C26H16Br2O4/c27-23-7-3-1-5-21(23)25(29)31-19-13-9-17(10-14-19)18-11-15-20(16-12-18)32-26(30)22-6-2-4-8-24(22)28/h1-16H

InChI Key

YYKZELPVBRQEOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br)Br

Origin of Product

United States

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